Cas no 2271442-98-7 (Methyl 2-benzyloxy-3-bromo-benzoate)

Methyl 2-benzyloxy-3-bromo-benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-benzyloxy-3-bromo-benzoate
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- MDL: MFCD31805787
- インチ: 1S/C15H13BrO3/c1-18-15(17)12-8-5-9-13(16)14(12)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3
- InChIKey: SRXNXFBZNMGWKE-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(C(=O)OC)=C1OCC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 289
- トポロジー分子極性表面積: 35.5
- 疎水性パラメータ計算基準値(XlogP): 3.9
Methyl 2-benzyloxy-3-bromo-benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB559568-1 g |
Methyl 2-benzyloxy-3-bromo-benzoate; . |
2271442-98-7 | 1g |
€719.40 | 2023-04-13 | ||
abcr | AB559568-250mg |
Methyl 2-benzyloxy-3-bromo-benzoate; . |
2271442-98-7 | 250mg |
€369.50 | 2025-02-15 | ||
Aaron | AR021QSQ-250mg |
Methyl 2-benzyloxy-3-bromo-benzoate |
2271442-98-7 | 95% | 250mg |
$500.00 | 2025-02-12 | |
abcr | AB559568-500mg |
Methyl 2-benzyloxy-3-bromo-benzoate; . |
2271442-98-7 | 500mg |
€505.40 | 2025-02-15 | ||
abcr | AB559568-1g |
Methyl 2-benzyloxy-3-bromo-benzoate; . |
2271442-98-7 | 1g |
€685.40 | 2025-02-15 | ||
Aaron | AR021QSQ-1g |
Methyl 2-benzyloxy-3-bromo-benzoate |
2271442-98-7 | 95% | 1g |
$800.00 | 2025-02-12 | |
abcr | AB559568-500 mg |
Methyl 2-benzyloxy-3-bromo-benzoate; . |
2271442-98-7 | 500MG |
€528.60 | 2023-04-13 | ||
abcr | AB559568-250 mg |
Methyl 2-benzyloxy-3-bromo-benzoate; . |
2271442-98-7 | 250MG |
€317.10 | 2023-04-13 | ||
Aaron | AR021QSQ-500mg |
Methyl 2-benzyloxy-3-bromo-benzoate |
2271442-98-7 | 500mg |
$631.00 | 2023-12-14 |
Methyl 2-benzyloxy-3-bromo-benzoate 関連文献
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
5. Book reviews
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Methyl 2-benzyloxy-3-bromo-benzoateに関する追加情報
Recent Advances in the Synthesis and Applications of Methyl 2-benzyloxy-3-bromo-benzoate (CAS: 2271442-98-7)
Methyl 2-benzyloxy-3-bromo-benzoate (CAS: 2271442-98-7) is a key intermediate in the synthesis of various bioactive compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents and its role in facilitating complex organic transformations. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic pathways, biological activities, and potential applications.
Recent literature has demonstrated innovative synthetic routes for Methyl 2-benzyloxy-3-bromo-benzoate, emphasizing green chemistry principles and improved yields. For instance, a 2023 study published in the Journal of Organic Chemistry reported a catalytic method using palladium-based catalysts, which significantly reduced reaction times and enhanced selectivity. This advancement is particularly relevant for large-scale production, addressing previous challenges associated with scalability and cost-efficiency.
In addition to its synthetic utility, Methyl 2-benzyloxy-3-bromo-benzoate has been investigated for its potential biological activities. A 2022 study in Bioorganic & Medicinal Chemistry Letters explored its derivatives as inhibitors of specific enzymes involved in inflammatory pathways. The results indicated promising anti-inflammatory properties, suggesting its potential as a lead compound for developing new anti-inflammatory drugs. Further in vitro and in vivo studies are warranted to validate these findings and explore their therapeutic implications.
The compound's versatility extends to its use in material science. A recent preprint on ChemRxiv detailed its incorporation into polymer matrices to enhance photoluminescent properties, opening new avenues for optoelectronic applications. Researchers noted that the bromo and benzyloxy functional groups played a critical role in modulating the material's electronic characteristics, making it a candidate for next-generation organic light-emitting diodes (OLEDs).
Despite these advancements, challenges remain in optimizing the compound's stability and reactivity under various conditions. Future research directions may include exploring novel protective groups to improve its handling and storage, as well as investigating its interactions with other bioactive molecules. Collaborative efforts between chemists, biologists, and material scientists will be essential to unlock the full potential of Methyl 2-benzyloxy-3-bromo-benzoate in multidisciplinary applications.
In conclusion, Methyl 2-benzyloxy-3-bromo-benzoate (CAS: 2271442-98-7) continues to be a compound of significant interest in chemical and biomedical research. Its diverse applications, from drug development to advanced materials, underscore its importance in contemporary science. Ongoing studies are expected to further elucidate its mechanisms and expand its utility, solidifying its role as a valuable building block in synthetic chemistry and beyond.
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